(2-Amino-5-fluoro-3-nitrophenyl)methanol
Description
(2-Amino-5-fluoro-3-nitrophenyl)methanol is a nitroaromatic compound featuring a methanol group (-CH₂OH) at the para position relative to the amino (-NH₂) and nitro (-NO₂) substituents, with an additional fluorine atom at the meta position. Its molecular formula is C₇H₇FN₂O₃, and it belongs to a class of substituted nitrophenyl derivatives.
Properties
Molecular Formula |
C7H7FN2O3 |
|---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
(2-amino-5-fluoro-3-nitrophenyl)methanol |
InChI |
InChI=1S/C7H7FN2O3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-2,11H,3,9H2 |
InChI Key |
SHMOOAIMXXVQHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)N)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-fluoro-3-nitrophenyl)methanol typically involves multi-step organic reactions. One common method includes the nitration of a fluorobenzene derivative followed by the introduction of an amino group through reduction reactions. The final step involves the addition of a methanol group to the aromatic ring.
Industrial Production Methods
Industrial production of (2-Amino-5-fluoro-3-nitrophenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific catalysts and solvents are chosen to facilitate the reactions and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-fluoro-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(2-Amino-5-fluoro-3-nitrophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-5-fluoro-3-nitrophenyl)methanol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The fluoro substituent can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs include:
Key Observations :
- The nitro group enhances electrophilicity, making these compounds reactive in coupling reactions, while the methanol group improves solubility in polar solvents compared to phenol analogs .
- Fluorine substitution (as in the target compound) increases metabolic stability and lipophilicity, which is advantageous in drug design .
Physical and Chemical Properties
Limited data exist for the exact melting point or solubility of (2-Amino-5-fluoro-3-nitrophenyl)methanol. However, comparisons with analogs suggest:
Inference for Target Compound :
Implications for Target Compound :
- The presence of fluorine may reduce volatility, mitigating inhalation risks compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
